
(R)-(-)-Phenylephrine-d3 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Phenylephrine is not straightforward and involves multiple steps . It’s important to note that the synthesis of “®-(-)-Phenylephrine-d3 HCl” would likely involve additional steps to incorporate the deuterium atoms.Molecular Structure Analysis
Phenylephrine is a sympathomimetic amine that primarily acts on alpha-adrenergic receptors. It has a chiral carbon and can exist as either of two enantiomers .Chemical Reactions Analysis
Phenylephrine, like other amines, can undergo a variety of chemical reactions. These include reactions with acids to form salts, alkylation to form secondary and tertiary amines, and oxidation .Physical And Chemical Properties Analysis
Phenylephrine is a white, crystalline substance that is water-soluble . Its hydrochloride salt, which is often used in medications, is also water-soluble .Applications De Recherche Scientifique
1. Stability in Pharmaceutical Preparations
(R)-(-)-Phenylephrine-d3 HCl exhibits stability in pharmaceutical preparations. A study highlighted its chemical and physical stability in polyvinyl chloride (PVC) bags, maintaining over 95% of its original concentration for 60 days when stored at room temperature and exposed to fluorescent lighting. This insight is pivotal for its storage and handling in medical settings (Jansen, Oldland, & Kiser, 2014).
2. Analytical Techniques for Quantification
Advanced analytical methods have been developed for the precise determination of (R)-(-)-Phenylephrine-d3 HCl. Conductometric titration and HPLC methods are utilized for accurate quantification in pharmaceutical formulations, ensuring quality and compliance (Hasan, Othman, & Surchi, 2016).
3. Corrosion Inhibition
(R)-(-)-Phenylephrine-d3 HCl demonstrates potential as a corrosion inhibitor for metals. Studies have shown its high efficiency in inhibiting the corrosion of mild steel in acidic mediums, acting as a mixed-type inhibitor. This opens up avenues for its application in industries where metal corrosion is a significant challenge (Bashir et al., 2019).
4. Raman Spectroscopy in Ophthalmic Applications
(R)-(-)-Phenylephrine-d3 HCl is used in the development of ophthalmic probes for Raman spectroscopy, enhancing the analysis of aqueous humor in the eye. This application is crucial for the diagnosis and treatment monitoring of various ocular conditions (Zhang et al., 2021).
5. Electrochemical and Spectrophotometric Analysis
The compound has been the focus of various electrochemical and spectrophotometric studies aimed at developing sensitive, accurate, and fast methods for its detection and quantification in pharmaceuticals. These methods are integral to ensuring the safety and efficacy of medications containing (R)-(-)-Phenylephrine-d3 HCl (Huang et al., 2008).
6. Enzymatic Synthesis
Innovative approaches have been employed for the stereoselective synthesis of (R)-(-)-Phenylephrine-d3 HCl using recombinant Escherichia coli cells. This biotechnological application underscores the potential of microbial systems in producing complex pharmaceutical compounds efficiently (Peng et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1276197-50-2 |
|---|---|
Nom du produit |
(R)-(-)-Phenylephrine-d3 HCl |
Formule moléculaire |
C9H10NO2D3·HCl |
Poids moléculaire |
106.69 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
61-76-7 (unlabelled) |
Synonymes |
Phenylephrine D3 hydrochloride; 3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride |
Étiquette |
Epinephrine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



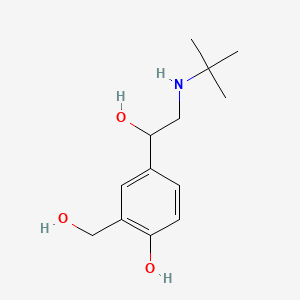
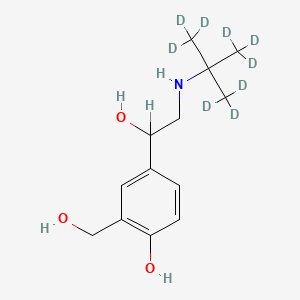
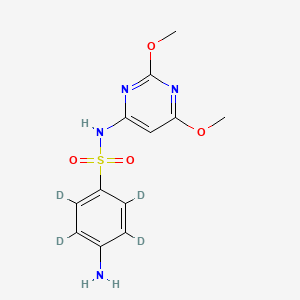
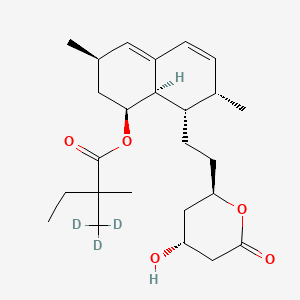
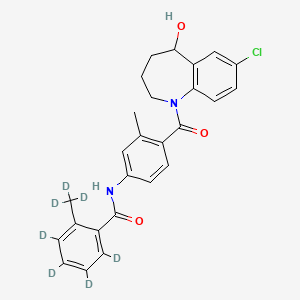
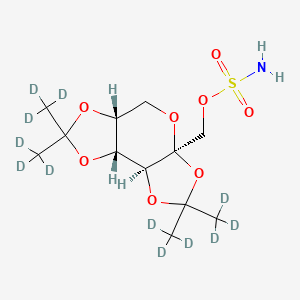
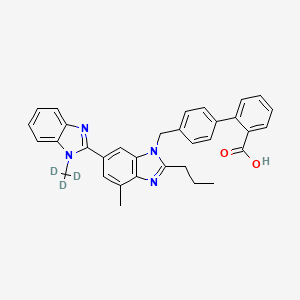
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)